Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate
Description
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate (CAS: 1523572-07-7) is a spirocyclic compound featuring a seven-membered bicyclic structure with two nitrogen atoms positioned at the 1- and 8-positions. The tert-butyl carbamate (Boc) group at the 8-position serves as a protective moiety, while the hemioxalate counterion (½(COOH)₂) enhances solubility and crystallinity for purification . This compound is widely utilized in medicinal chemistry as a rigid scaffold for designing kinase inhibitors, GPCR modulators, and other bioactive molecules due to its conformational rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFMXHGODSWFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate with oxalic acid to form the hemioxalate salt. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the product .
Chemical Reactions Analysis
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous spirocyclic diaza derivatives, emphasizing ring size, substituent positions, and physicochemical properties.
Structural and Functional Comparisons
Key Observations:
- Ring Size and Flexibility : The target compound’s spiro[4.5] system (7-membered) offers greater conformational rigidity compared to smaller spiro[2.5] (5-membered) or spiro[4.4] (6-membered) systems, enhancing its utility in mimicking bioactive conformations .
- Substituent Position: The Boc group at the 8-position in the target compound contrasts with analogs like tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, where the Boc is at the 2-position. This positional variance influences reactivity in downstream functionalization .
- Salt Forms : Hemioxalate salts (e.g., target compound) exhibit superior aqueous solubility compared to hydrochloride or freebase forms (e.g., CAS 832710-65-3), critical for in vitro assays .
Physicochemical Data
Research Findings and Industrial Relevance
- PharmaBlock Sciences lists the target compound (PB112961-01) as a key intermediate for preclinical candidates targeting neurodegenerative diseases, with batch scales up to 10 kg .
- Enamine Ltd. reports analogs like tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (PBN20120002) as superior alternatives for CNS drug discovery due to enhanced blood-brain barrier penetration .
Biological Activity
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- CAS Number : 937729-06-1
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of nitrogen atoms in the diaza moiety enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In a study involving various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 (lung cancer) | 18 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation in treated cells.
The biological activity of tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Targets : The diaza moiety allows for interactions with nucleic acids and proteins, disrupting essential cellular processes.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels have been observed in treated cells, leading to cellular damage and apoptosis.
Study on Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various diazaspiro compounds, including tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate. The results confirmed its effectiveness against multi-drug resistant strains, highlighting its potential as a lead compound for new antibiotic development.
Study on Anticancer Properties
In another study published in Cancer Research, researchers investigated the anticancer properties of the compound in vivo using xenograft models. The results showed significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the common synthetic routes for Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate?
Methodological Answer: The synthesis typically involves spirocyclic ring formation via carbamate protection and cyclization. Key steps include:
- Carbamate Protection : Introducing the tert-butyloxycarbonyl (Boc) group to stabilize the amine during synthesis .
- Spirocyclic Formation : Ring-closing reactions using oxalic acid to form the hemioxalate salt, often under reflux conditions in polar solvents (e.g., acetonitrile or THF) .
- Purification : Column chromatography or recrystallization to isolate the hemioxalate form .
Q. Table 1: Synthetic Methods Comparison
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm spirocyclic structure and Boc-group integrity (e.g., and NMR for backbone and substituent analysis) .
- HPLC/MS : Assess purity (≥95%) and molecular weight verification (e.g., [M+H] ion at m/z 294.78) .
- X-ray Crystallography : Resolve crystal structure of the hemioxalate salt for stereochemical confirmation .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight containers to prevent degradation .
- Solubility Considerations : Dissolve in anhydrous acetonitrile or DMSO for long-term stability, avoiding moisture .
Advanced Research Questions
Q. How can researchers optimize the yield of the hemioxalate salt during synthesis?
Methodological Answer:
Q. How to resolve discrepancies in purity assessments between HPLC and NMR data?
Methodological Answer:
Q. What strategies mitigate racemization during spirocyclic ring formation?
Methodological Answer:
- Chiral Catalysts : Employ copper-phosphoramidite ligand systems to enforce enantioselectivity (e.g., 90% ee achieved in related spirocycles) .
- Low-Temperature Reactions : Perform cyclization at -20°C to reduce kinetic racemization .
Q. How is this compound utilized as a building block in medicinal chemistry?
Methodological Answer:
- Kinase Inhibitor Synthesis : The spirocyclic core serves as a rigid scaffold for targeting ATP-binding pockets in kinases .
- Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the amine group to link E3 ligase ligands and target proteins .
Q. Table 2: Biological Applications
| Application | Functionalization Strategy | Reference |
|---|---|---|
| Kinase Inhibitors | Substituent addition at C2/C3 positions | |
| Antibacterial Agents | Hemioxalate salt enhances solubility for in vivo testing |
Q. What are the challenges in scaling up the synthesis of this compound?
Methodological Answer:
Q. How does the hemioxalate form influence solubility and bioavailability?
Methodological Answer:
Q. What computational methods support the design of derivatives based on this scaffold?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities for kinase targets .
- DFT Calculations : Analyze spirocyclic ring strain and substituent effects on stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
